2,4-dichloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a side chain containing a dimethylamino group and a thiophene ring
Mechanism of Action
Target of Action
Molecular docking studies suggest that it could potentially inhibit dihydrofolate reductase (dhfr) , a key enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
Based on its potential interaction with dhfr, it can be hypothesized that it binds to the active site of the enzyme, inhibiting its function . This inhibition could disrupt the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication and cell division.
Biochemical Pathways
The compound’s potential inhibition of DHFR would primarily affect the folate pathway. This pathway is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound could disrupt this process, leading to a decrease in nucleotide synthesis and, consequently, DNA replication and cell division .
Result of Action
The potential inhibition of DHFR by this compound could lead to a decrease in cell growth and division due to the disruption of nucleotide synthesis. This could have potential applications in the treatment of diseases characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring and the dimethylamino group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the thiophene ring or the dimethylamino group.
Scientific Research Applications
2,4-dichloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide: Lacks the thiophene ring, which may affect its binding properties and biological activity.
2,4-dichloro-N-[2-(methylamino)-2-(thiophen-3-yl)ethyl]benzamide: Has a methylamino group instead of a dimethylamino group, which can influence its chemical reactivity and interactions.
Uniqueness
The presence of both the dimethylamino group and the thiophene ring in 2,4-dichloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzamide makes it unique. These functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-19(2)14(10-5-6-21-9-10)8-18-15(20)12-4-3-11(16)7-13(12)17/h3-7,9,14H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDDKOIMRIFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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